molecular formula C14H9ClFN3O B2853271 N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide

Cat. No.: B2853271
M. Wt: 289.69 g/mol
InChI Key: IMFUMEKCOMLOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking the attachment of ATP and preventing the phosphorylation and subsequent activation of EGFR . This inhibition of EGFR tyrosine kinase can disrupt several signal transduction cascades, leading to inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by this compound affects several biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, this compound prevents the activation of this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Pharmacokinetics

Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cells overexpressing EGFR . This can lead to a decrease in tumor growth in cancers that overexpress EGFR .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a drug, future research could involve optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFUMEKCOMLOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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